1-Azido-2-(methanesulfonyl)benzene is an organic compound classified as an azide, characterized by the presence of both an azido group (-N₃) and a methanesulfonyl group (-SO₂CH₃) attached to a benzene ring. Its chemical formula is , and it has a molecular weight of 197.22 g/mol. This compound is significant in organic synthesis due to its unique reactivity stemming from the azido group, which can participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules .
1-Azido-2-(methanesulfonyl)benzene can be synthesized through several methods, with the most common being the reaction of 2-(methanesulfonyl)benzenamine with sodium azide in a suitable solvent such as ethanol or methanol. This reaction typically requires careful control of conditions due to the potentially explosive nature of azides.
The molecular structure of 1-azido-2-(methanesulfonyl)benzene features a benzene ring substituted at the first position with an azido group and at the second position with a methanesulfonyl group.
1-Azido-2-(methanesulfonyl)benzene is involved in several types of chemical reactions:
The mechanism of action for 1-azido-2-(methanesulfonyl)benzene primarily revolves around the reactivity of the azido group. It acts as a good nucleophile, facilitating nucleophilic substitution reactions. Additionally, its ability to undergo cycloaddition allows it to form triazoles, which are significant in medicinal chemistry and materials science .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O₂S |
| Molecular Weight | 197.22 g/mol |
| InChI Key | AHHMESIDNWUDMX-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1N=[N+]=[N-] |
1-Azido-2-(methanesulfonyl)benzene has several applications in scientific research:
The synthesis of 1-azido-2-(methanesulfonyl)benzene relies on regioselective diazotization-azidation sequences. Aryl diazonium salts, generated from the corresponding aniline precursor (2-(methanesulfonyl)aniline), undergo nucleophilic displacement with azide sources under controlled conditions. Sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃) facilitates this transformation, where the diazonium intermediate is formed in situ at 0–5°C in acidic media (HCl or H₂SO₄) [3] [5]. The ortho-methanesulfonyl group exerts a moderate electron-withdrawing effect, enhancing diazonium stability and directing regioselectivity during azidation. Key parameters include:
Table 1: Diazotization-Azidation Efficiency with Varied Azide Sources
| Azide Source | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| NaN₃ | H₂O/MeCN | 0–5 | 15 | 92 |
| Me₃SiN₃ | MeCN | 0–5 | 30 | 88 |
| NaN₃ (flow) | H₂O/MeCN | 5 | 0.5 | 98 |
Continuous-flow microreactors mitigate risks associated with diazonium and azide intermediates by minimizing their residence time and thermal exposure. The synthesis employs a multi-step flow system:
Key advantages:
Table 2: Flow Reactor Optimization for Azidation
| Residence Time (s) | Temp (°C) | Conversion (%) | By-product Formation (%) |
|---|---|---|---|
| 15 | 5 | 71 | <1 |
| 30 | 5 | 98 | <1 |
| 60 | 20 | 99 | 8 |
Solvent polarity critically influences reaction kinetics and intermediate stability. Mixed aqueous/organic systems (e.g., H₂O/MeCN, 1:1) optimize diazonium solubility and azide nucleophilicity. Key findings:
The ortho-methanesulfonyl group is installed via sulfonylation of 2-azidoaniline or nucleophilic substitution of 2-halo-nitrobenzenes. Methanesulfonyl chloride (MsCl) outperforms sulfonic acids or esters due to superior electrophilicity:
Table 3: Sulfonylating Agent Efficiency Comparison
| Reagent | Temp (°C) | Time (h) | Yield (%) | By-products |
|---|---|---|---|---|
| Methanesulfonyl chloride | 0 | 0.5 | 95 | None |
| p-Toluenesulfonyl chloride | 25 | 2 | 90 | Di-azido impurities (5%) |
| Benzenesulfonic acid | 80 | 12 | 70 | Sulfur oxides (10%) |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: